![molecular formula C11H14N2OS B13220099 {5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol](/img/structure/B13220099.png)
{5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol
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Overview
Description
{5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of hydrazonoyl halides with pyridine derivatives in the presence of ethanol and triethylamine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
{5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as an amine or halide.
Scientific Research Applications
Chemistry
In chemistry, {5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent . Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound have shown promise in preclinical studies for their potential therapeutic effects. They may act as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyridine derivatives, such as:
- Thiazolo[4,5-b]pyridines
- Pyrano[2,3-d]thiazoles
- Thiazolo[5,4-b]pyrimidines
Uniqueness
What sets {5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol apart is its specific substitution pattern and the presence of the methanol group. These features confer unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Biological Activity
5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-ylmethanol is a compound of interest due to its potential biological activities. Thiazole and pyridine derivatives have been extensively studied for their pharmacological properties, including anticancer, anticonvulsant, and antimicrobial activities. This article reviews the biological activity of this specific compound, highlighting relevant research findings and case studies.
- Molecular Formula : C11H12N2OS
- Molecular Weight : 220.29 g/mol
- CAS Number : 2060058-28-6
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. A study on related thiazole compounds showed that modifications in the molecular structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with specific substitutions on the thiazole ring demonstrated IC50 values in the low micromolar range against human cancer cells .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound 9 | A-431 | 1.61 ± 1.92 |
Compound 10 | Jurkat | 1.98 ± 1.22 |
The structure-activity relationship (SAR) analysis revealed that electron-donating groups at specific positions significantly enhance activity, indicating that the presence of a methyl group at position 4 of the phenyl ring is crucial for increasing cytotoxic effects .
Anticonvulsant Activity
Thiazole-based compounds have also shown promise in anticonvulsant activity. For example, a series of thiazole-integrated pyrrolidin derivatives were evaluated for their ability to prevent seizures in animal models. One particular compound demonstrated a high protective effect against pentylenetetrazol (PTZ)-induced seizures, suggesting that modifications to the thiazole structure can lead to enhanced anticonvulsant properties .
Case Studies
-
Study on Antitumor Activity :
A comprehensive study synthesized several thiazole derivatives and tested them against various cancer cell lines. The results indicated that compounds with specific substitutions exhibited significant apoptosis-inducing capabilities compared to standard treatments like cisplatin . -
Anticonvulsant Efficacy :
In a controlled study involving animal models, a thiazole derivative was administered to assess its anticonvulsant effects. The results showed a marked reduction in seizure frequency and severity, confirming its potential as an effective anticonvulsant agent .
Properties
Molecular Formula |
C11H14N2OS |
---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
(5-ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl)methanol |
InChI |
InChI=1S/C11H14N2OS/c1-4-8-6(2)10-9(5-14)13-15-11(10)12-7(8)3/h14H,4-5H2,1-3H3 |
InChI Key |
VQVOSFQOOKKAKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(N=C1C)SN=C2CO)C |
Origin of Product |
United States |
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